molecular formula C8H18N2 B1394923 (S)-1-Methyl-3-piperidineethanamine CAS No. 1392745-61-7

(S)-1-Methyl-3-piperidineethanamine

Cat. No. B1394923
CAS RN: 1392745-61-7
M. Wt: 142.24 g/mol
InChI Key: FTNBVIIKZHRBTK-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Methyl-3-piperidineethanamine, also known as SMPEA, is a synthetic compound that has been used in a variety of scientific applications. It is a chiral piperidine derivative, and it is a versatile building block for organic synthesis. SMPEA has been used in chemical synthesis, drug discovery, and in medical research. It is a highly versatile and useful compound in the laboratory setting.

Scientific Research Applications

1. Inhibition of Lysine Specific Demethylase 1 (LSD1) in Cancer Treatment

Compounds containing 3-(piperidin-4-ylmethoxy)pyridine, such as (S)-1-Methyl-3-piperidineethanamine, are potent inhibitors of LSD1. LSD1 plays a crucial role in gene expression regulation and cancer initiation. The inhibition of LSD1 by these compounds can lead to increased cellular H3K4 methylation and significantly inhibit the proliferation of leukemia and solid tumor cells. These compounds have shown to be highly selective and effective against LSD1 with minimal effects on normal cells, making them promising in cancer treatment (Wu et al., 2016).

2. Suppression of Graft Rejection and Macrophage Activation

A novel piperidine compound, 3-[(dodecylthiocarbonyl)methyl]glutarimide, has been found to inhibit macrophage activation and suppress graft rejection in mice, which could have implications for transplant medicine. This compound inhibited the LPS-induced expression of iNOS and COX-2 in macrophages and prolonged graft survival in heart transplantation experiments, making it a candidate for an anti-inflammatory agent (Takeiri et al., 2011).

3. Synthesis of Enamine Derivatives for Biological Activities

Enamine derivatives of lapachol, synthesized from natural compounds and piperidine, have been evaluated for biological activities against Artemia salina, Aedes aegypti, and cytotoxicity using human breast cells. This research highlights the potential of piperidine-based compounds in developing new bioactive substances with varied applications, including in the field of pharmacology and biochemistry (Oliveira et al., 2002).

4. Enantioselective Synthesis for Natural and Synthetic Compounds

2-Piperidineethanol and its N-protected aldehyde have been used in the synthesis of several natural and synthetic compounds, with the existence of a stereocenter at position 2 of the piperidine skeleton. This highlights the utility of piperidine derivatives in enantioselective synthesis, crucial for creating specific molecular configurations needed in pharmaceuticals and chemical research (Perdicchia et al., 2015).

properties

IUPAC Name

2-[(3S)-1-methylpiperidin-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10-6-2-3-8(7-10)4-5-9/h8H,2-7,9H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNBVIIKZHRBTK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Methyl-3-piperidineethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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